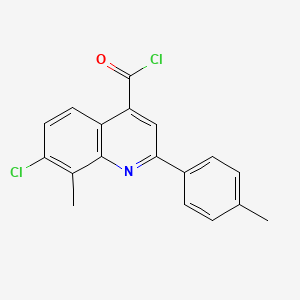
7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride consists of a quinoline ring system, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
The molecular weight of 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is 330.21 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique
Antioxidant and Neuroprotective Properties
- Alzheimer's Disease Model: 7-chloro-4-(phenylselanyl) quinoline demonstrated neuroprotective effects against memory impairment and anxiety in an Alzheimer's disease mouse model induced by amyloid β-peptide. The compound's pharmacological effects were attributed to its anticholinesterase and antioxidant activities, showing potential as a therapeutic agent for neurodegenerative diseases (Pinz et al., 2018).
- Oxidative Stress in Brain Tissue: The presence of an organoselenium group in 7-chloro-4-phenylselenyl-quinoline was critical for its potent antioxidant activity against oxidative stress induced by sodium nitroprusside in the brains of mice. This study highlighted the importance of specific structural groups for antioxidant efficacy (Vogt et al., 2018).
Chemotherapeutic and Pharmacological Applications
- Antimalarial Activity: A series of quinoline derivatives demonstrated significant antimalarial potency against Plasmodium berghei in mice. The study emphasized the correlation between the structural attributes of the quinoline derivatives and their antimalarial efficacy, highlighting their potential as a basis for developing new antimalarial agents (Werbel et al., 1986).
- Pharmacological Properties: A novel diuretic, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid potassium salt, demonstrated potent diuretic and saluretic effects. Its efficacy and unique properties suggested its classification as a "high ceiling diuretic" (Shinkawa et al., 1992).
- Gastric H+/K+-ATPase Inhibition: The synthesis of 4-(phenylamino)quinoline-3-carboxamides showed promising antisecretory activity against histamine-induced gastric acid secretion in rats, suggesting potential applications in the development of antiulcer agents (Uchida et al., 1995).
Dermatological Applications
- Treatment of Atopic Dermatitis: 7-chloro-4-phenylselanyl quinoline, when incorporated into a chitosan/poly(vinyl alcohol)/bovine bone powder biofilm, showed promising effects in treating atopic dermatitis-like skin lesions in mice. The compound's antioxidant properties contributed to its therapeutic efficacy (Voss et al., 2018).
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-3-5-12(6-4-10)16-9-14(18(20)22)13-7-8-15(19)11(2)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCBXFFGBUMWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168534 | |
| Record name | 7-Chloro-8-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-52-4 | |
| Record name | 7-Chloro-8-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






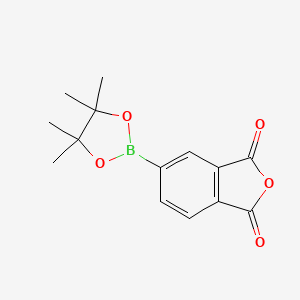
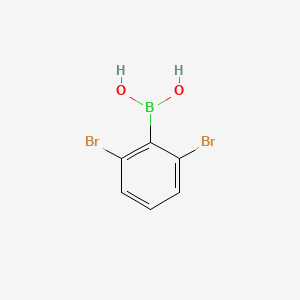
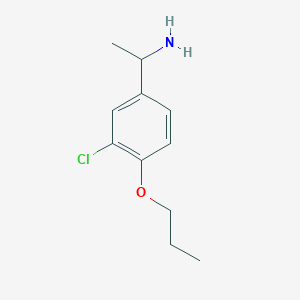

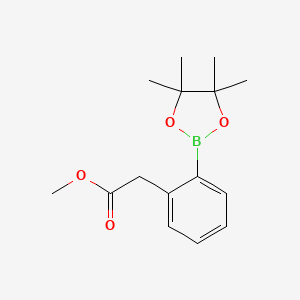
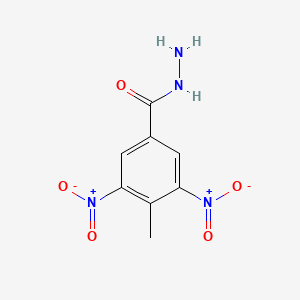
![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)
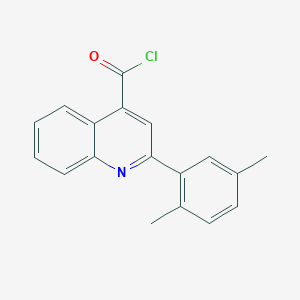
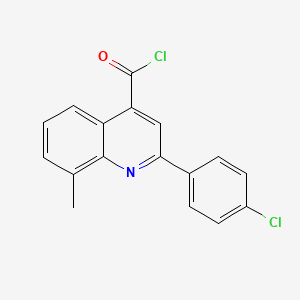
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)
